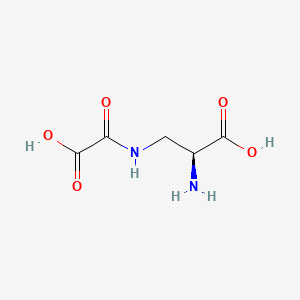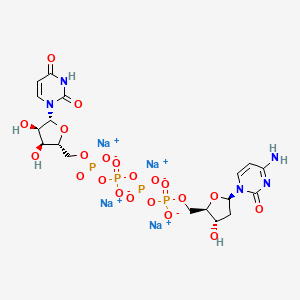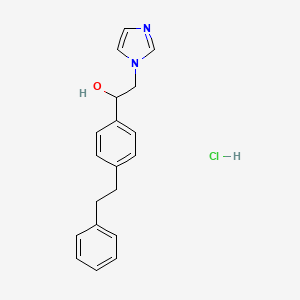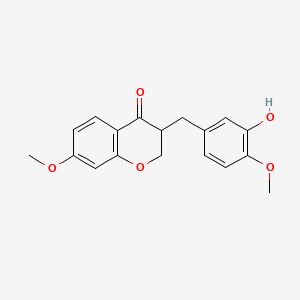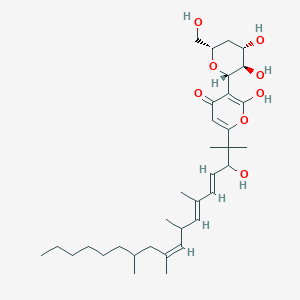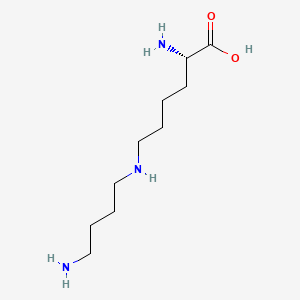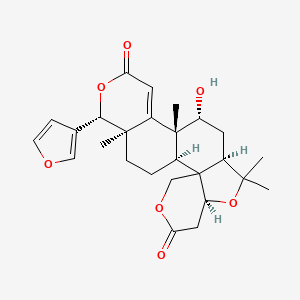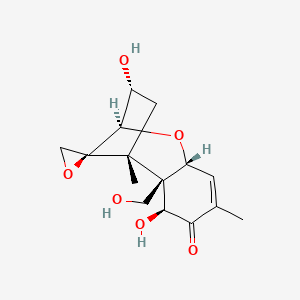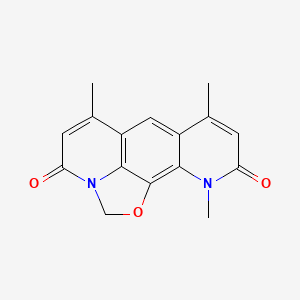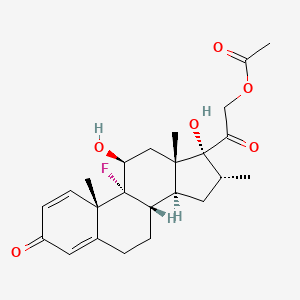
Dexamethasone acetate
Descripción general
Descripción
Dexamethasone Acetate is a glucocorticosteroid that is used to treat many different inflammatory conditions such as allergic disorders and skin conditions . It is also used to treat ulcerative colitis, arthritis, lupus, psoriasis, and breathing disorders . This compound is a common component of ointments, creams, lotions, aerosols, and microemulsions .
Synthesis Analysis
This compound can be synthesized using various methods such as carbodiimide chemistry, solid-phase synthesis, reversible addition fragmentation-chain transfer (RAFT) polymerization, click reactions, and 2-iminothiolane chemistry . In one study, nanocrystals of this compound were synthesized by a high-pressure homogenizer (HPH) method in surfactant poloxamer 188 (P188) solid dispersion .Molecular Structure Analysis
The molecular structure of this compound is similar to other corticosteroids such as hydrocortisone and prednisolone . The 3D and 2D structures of this compound can be found in various scientific literature .Chemical Reactions Analysis
This compound is known to be susceptible to hydrolysis and oxidation under certain conditions . A high-performance liquid chromatographic method has been developed for the quantitative determination of this compound in pharmaceutical formulations .Aplicaciones Científicas De Investigación
Formación y Regeneración Ósea
Dexametasona (DEX) es un fármaco antiinflamatorio e inmunosupresor bien conocido que se aplica ampliamente como agente osteoinductivo en la remodelación ósea . Se utiliza en sistemas de administración de fármacos como nanopartículas, micropartículas y andamios para mejorar la formación ósea . También se está estudiando el mecanismo de DEX en la reparación de fracturas óseas y los posibles resultados de los enfoques que contienen DEX para la regeneración ósea y el proceso osteogénico .
Osteoinduccion
El papel de DEX en la promoción de la osteoinduccion se ha demostrado a través de su interacción con las proteínas morfogenéticas óseas (BMP), que son miembros de la familia del factor de crecimiento transformante-beta (TGF-β) que juegan un papel vital en la diferenciación de las MSC en células osteogénicas .
Sistemas de Administración de Fármacos
Las tecnologías de administración de fármacos que incorporan DEX, como las micro y nanopartículas y los andamios, son muy prometedoras para el tratamiento de defectos óseos . Estos sistemas ofrecen varias ventajas, incluida una mayor estabilidad de DEX, liberación controlada con niveles de concentración apropiados, administración dirigida al sitio de tratamiento, inhibición de la citotoxicidad y prevención de los efectos secundarios sistémicos de DEX .
Tratamiento de la Inflamación de la Piel
La dexametasona tiene una alta eficacia antiinflamatoria en el tratamiento de la inflamación de la piel . Sin embargo, su uso está relacionado con el efecto rebote, la rosácea, el púrpura y el aumento de los niveles de glucosa en sangre . Para reducir los efectos adversos relacionados con la dexametasona y mejorar la eficacia antiinflamatoria de los tratamientos, se han desarrollado nanoportadores que contienen este corticosteroide y ácido oleico .
Enfoques de Nanotecnología
Las nanocapsulas y la nanoemulsión presentaron un contenido de dexametasona cercano al valor teórico y una liberación controlada de dexametasona en un ensayo in vitro . Se prepararon con éxito hidrogeles a base de goma gelán para emplear los sistemas nanoestructurados .
Manejo del Edema Vasogénico y el Aumento de la Presión Intracraneal
La dexametasona es el corticosteroide que se usa con mayor frecuencia para el manejo del edema vasogénico y el aumento de la presión intracraneal en pacientes con tumores cerebrales . También se usa después de la cirugía (antes de comenzar la radioterapia), particularmente en pacientes cuyos tumores ejercen un efecto de masa significativo .
Mecanismo De Acción
Target of Action
Dexamethasone acetate primarily targets the glucocorticoid receptor . This receptor is involved in the regulation of various physiological processes, including immune response, inflammation, carbohydrate metabolism, protein catabolism, blood electrolyte levels, and behavior .
Mode of Action
This compound, being a glucocorticoid, binds to the glucocorticoid receptor, leading to changes in gene expression . The binding of this compound to its receptor mediates changes in gene expression that lead to multiple downstream effects over hours to days . The short-term effects of corticosteroids like this compound include decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits the nuclear factor kappa B (NF-kB), a pro-inflammatory transcription factor . By doing so, it reduces the production of pro-inflammatory cytokines, contributing to its anti-inflammatory effects . Furthermore, this compound has been shown to suppress the activity of the potassium channel Kv1.3, which regulates calcium influx, a key process in T cell activation .
Pharmacokinetics
This compound exhibits time-dependent pharmacokinetics, with its clearance being influenced by the activity of CYP3A, an enzyme involved in its metabolism . When this compound is persistently administered, the activity of CYP3A can be induced, leading to auto-induction and time-dependent clearance of the drug . The bioavailability of oral dexamethasone is reported to be good, making oral administration a practical alternative to intravenous administration .
Result of Action
The molecular and cellular effects of this compound’s action are primarily anti-inflammatory and immunosuppressive . By binding to the glucocorticoid receptor, it modulates the transcription of target genes, leading to decreased production of pro-inflammatory cytokines and reduced immune cell activity . This results in decreased inflammation and immune response .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the activity of CYP3A, which metabolizes this compound, can be affected by various factors, including other drugs, diet, and disease states . Furthermore, the pharmacokinetics and pharmacodynamics of this compound can be influenced by the patient’s physiological state, such as the presence of inflammation or disease .
Safety and Hazards
Direcciones Futuras
Dexamethasone Acetate has been used in the treatment of COVID-19, and research is ongoing to develop efficient Dexamethasone-loaded nanoformulations that ameliorate adverse disease effects . There is also interest in developing Dexamethasone nanoparticles that have different polymorphic forms in their physical composition .
Análisis Bioquímico
Biochemical Properties
Dexamethasone acetate interacts with various enzymes, proteins, and other biomolecules. It is a substrate of CYP3A, an enzyme involved in drug metabolism . The activity of CYP3A can be induced by this compound, leading to auto-induction and time-dependent pharmacokinetics . This interaction plays a crucial role in the drug’s metabolism and clearance .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by suppressing virtually every component of the inflammatory process, including the production of inflammatory mediators and the migration of neutrophils . It also suppresses the normal immune response . In antigen-presenting cells, this compound can inhibit antigen presentation by increasing the expression and activity of Na+/Ca2+ exchanger .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to intracellular glucocorticoid receptors, forming a receptor-glucocorticoid complex that interacts with specific DNA sites and activates the transcription of specific genes . This interaction leads to changes in gene expression, which in turn influence various cellular processes .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been observed that the physical attitude of animals treated with this compound brightens and appetite improves, usually within 12 hours . Moreover, the long-term use of this compound may result in thrush, bone loss, cataracts, easy bruising, or muscle weakness .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, treatment of patients with glucocorticoids can result in an increased risk of infection with pathogens such as fungi . Moreover, this compound has been found to induce parturition when administered after 255 days of gestation in cattle .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is 6-hydroxylated by CYP3A to 6α- and 6β-hydroxydexamethasone . This compound is reversibly metabolized to 11-dehydrodexamethasone by corticosteroid 11-beta-dehydrogenase isozyme 2 and can also be converted back to dexamethasone by Corticosteroid 11-beta-dehydrogenase isozyme 1 .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is lipophilic, allowing it to easily penetrate cell membranes . Despite its moderate lipophilicity, this compound exhibits very limited distribution in adipose tissue .
Subcellular Localization
This compound’s subcellular localization and its effects on activity or function are significant. After entering the target cell, the corticosteroid combines with the cytoplasmic receptor protein . After that, the hormone–receptor complex proceeds towards the nucleus, where it connects with the acceptor site on the genome and induces RNA species .
Propiedades
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31FO6.H2O/c1-13-9-18-17-6-5-15-10-16(27)7-8-21(15,3)23(17,25)19(28)11-22(18,4)24(13,30)20(29)12-31-14(2)26;/h7-8,10,13,17-19,28,30H,5-6,9,11-12H2,1-4H3;1H2/t13-,17+,18+,19+,21+,22+,23+,24+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHFJXVKASDMBW-RQRKFSSASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)F)C.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)O)F)C.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33FO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
460732-11-0 | |
| Record name | Pregna-1,4-diene-3,20-dione, 21-(acetyloxy)-9-fluoro-11,17-dihydroxy-16-methyl-, hydrate (2:3), (11β,16α)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=460732-11-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20204402 | |
| Record name | Dexamethasone acetate monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20204402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55812-90-3 | |
| Record name | Pregna-1,4-diene-3,20-dione, 21-(acetyloxy)-9-fluoro-11,17-dihydroxy-16-methyl-, monohydrate, (11β,16α)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55812-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dexamethasone acetate [USAN:USP:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055812903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dexamethasone acetate monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20204402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pregna-1,4-diene-3,20-dione, 21-(acetyloxy)-9-fluoro-11,17-dihydroxy-16-methyl-, monohydrate, (11β,16α) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.336 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEXAMETHASONE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DWN2WN457X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




